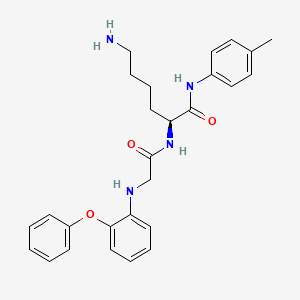
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide is a synthetic compound that belongs to the class of amides It is characterized by the presence of phenoxyphenyl and methylphenyl groups attached to a glycyl-lysine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide typically involves the following steps:
Formation of the Glycyl-Lysine Backbone: The glycyl-lysine backbone can be synthesized through peptide coupling reactions using reagents such as carbodiimides (e.g., EDC, DCC) and coupling agents (e.g., HOBt, HOAt).
Attachment of Phenoxyphenyl and Methylphenyl Groups: The phenoxyphenyl and methylphenyl groups can be introduced through nucleophilic substitution reactions or other suitable methods.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) or solution-phase synthesis. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may undergo various chemical reactions, including:
Oxidation: The phenoxyphenyl and methylphenyl groups may be susceptible to oxidation under certain conditions.
Reduction: Reduction reactions may target specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenoxyphenyl and methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide will depend on its specific interactions with molecular targets. Potential pathways may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-alaninamide: Similar structure with alanine instead of lysine.
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-serinamide: Similar structure with serine instead of lysine.
Uniqueness
N-(2-Phenoxyphenyl)glycyl-N-(4-methylphenyl)-L-lysinamide may exhibit unique properties due to the presence of the lysine residue, which can introduce additional functional groups and interactions compared to similar compounds.
Properties
CAS No. |
918436-27-8 |
|---|---|
Molecular Formula |
C27H32N4O3 |
Molecular Weight |
460.6 g/mol |
IUPAC Name |
(2S)-6-amino-N-(4-methylphenyl)-2-[[2-(2-phenoxyanilino)acetyl]amino]hexanamide |
InChI |
InChI=1S/C27H32N4O3/c1-20-14-16-21(17-15-20)30-27(33)24(12-7-8-18-28)31-26(32)19-29-23-11-5-6-13-25(23)34-22-9-3-2-4-10-22/h2-6,9-11,13-17,24,29H,7-8,12,18-19,28H2,1H3,(H,30,33)(H,31,32)/t24-/m0/s1 |
InChI Key |
JFXXSMBEFNNXIJ-DEOSSOPVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)[C@H](CCCCN)NC(=O)CNC2=CC=CC=C2OC3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(CCCCN)NC(=O)CNC2=CC=CC=C2OC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















